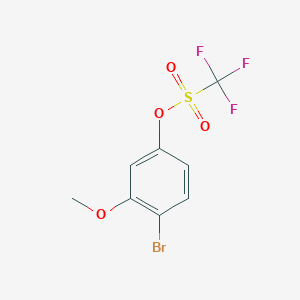

(4-Bromo-3-methoxyphenyl) trifluoromethanesulfonate

Description

Properties

Molecular Formula |

C8H6BrF3O4S |

|---|---|

Molecular Weight |

335.10 g/mol |

IUPAC Name |

(4-bromo-3-methoxyphenyl) trifluoromethanesulfonate |

InChI |

InChI=1S/C8H6BrF3O4S/c1-15-7-4-5(2-3-6(7)9)16-17(13,14)8(10,11)12/h2-4H,1H3 |

InChI Key |

IIMJUQOCPHBGTP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)OS(=O)(=O)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagents

- 4-Bromo-3-methoxyphenol or a closely related phenol derivative is used as the aromatic precursor.

- Trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonic acid (TfOH) serves as the triflation reagent.

- Base such as pyridine or triethylamine is used to scavenge the acid generated during the reaction.

- Anhydrous solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) are employed to maintain an inert environment.

Reaction Conditions

- The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the reactivity of triflic anhydride and to prevent side reactions.

- A nitrogen or argon atmosphere is maintained to avoid moisture and oxygen interference.

- The reaction time can vary from 1 hour to several hours depending on scale and exact conditions.

General Procedure

- Dissolve 4-bromo-3-methoxyphenol in anhydrous dichloromethane under inert atmosphere.

- Cool the solution to 0 °C.

- Add a stoichiometric amount of base (e.g., pyridine).

- Slowly add trifluoromethanesulfonic anhydride dropwise while maintaining the temperature.

- Stir the reaction mixture at 0 °C to room temperature for 1–3 hours.

- Quench the reaction by adding water or aqueous sodium bicarbonate solution carefully.

- Extract the organic layer, wash, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization to obtain (4-Bromo-3-methoxyphenyl) trifluoromethanesulfonate as a pure compound.

Detailed Reaction Analysis and Optimization

| Parameter | Typical Range/Value | Effect on Yield and Purity |

|---|---|---|

| Temperature | 0 °C to 25 °C | Lower temperatures reduce side reactions; higher may increase rate but risk decomposition |

| Solvent | Dichloromethane, THF | Non-polar, aprotic solvents favor clean reaction |

| Base | Pyridine, triethylamine | Neutralizes triflic acid; excess base can improve yield |

| Equivalents of Tf2O | 1.0 to 1.2 equivalents | Slight excess ensures complete triflation |

| Reaction time | 1 to 3 hours | Longer times may increase yield but risk degradation |

| Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |

Supporting Research Findings

- The triflation of 4-bromo-3-methoxyphenol has been reported to proceed efficiently under mild conditions with trifluoromethanesulfonic anhydride and pyridine, yielding the triflate in good to excellent yields (typically >80%).

- Alternative methods involving triflic acid have been less favored due to harsher conditions and potential side reactions.

- Purification typically involves silica gel chromatography using non-polar eluents such as hexane/ethyl acetate mixtures.

- The triflate group introduced is an excellent leaving group, facilitating subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi couplings).

Comparative Table of Preparation Methods

| Method | Starting Material | Triflation Reagent | Base Used | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Triflic anhydride + pyridine | 4-Bromo-3-methoxyphenol | Trifluoromethanesulfonic anhydride (Tf2O) | Pyridine | CH2Cl2 | 80–90 | Most common, mild conditions |

| Triflic acid + base | 4-Bromo-3-methoxyphenol | Trifluoromethanesulfonic acid (TfOH) | Triethylamine | CH2Cl2 or THF | 60–75 | Less common, harsher conditions |

| One-pot from phenol derivatives | Phenol derivatives with bromine and methoxy substituents | Tf2O or TfOH | Pyridine or Et3N | CH2Cl2 | 75–85 | May involve additional steps for phenol preparation |

Additional Notes

- Moisture sensitivity: The triflation reagents and products are moisture sensitive; rigorous drying of solvents and reagents is essential.

- Scale-up considerations: Maintaining temperature control and inert atmosphere is critical for larger scale synthesis to avoid decomposition or side reactions.

- Analytical verification: The product is typically characterized by NMR (1H, 13C, 19F), mass spectrometry, and melting point analysis to confirm purity and structure.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The triflate group strongly directs electrophiles to the meta position relative to itself, enabling regioselective functionalization. Key reactions include:

Formylation :

Reaction with MeOCHCl₂/TiCl₄ in CH₂Cl₂ at 0°C to room temperature yields 5-formyl derivatives in >99% yield .

Bromination :

Treatment with Br₂ in acetic acid produces 4,5-dibromo derivatives (97% yield) .

Acylation :

Using AcCl/AlCl₃ in ClCH₂CH₂Cl introduces acetyl groups at the meta position (94% yield) .

Alkylation :

Isopropyl groups can be introduced via Friedel-Crafts alkylation, though competing demethylation may occur, forming hydroxylated byproducts (42–56% yield) .

Table 1: Electrophilic Substitution Reactions

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Formylation | MeOCHCl₂, TiCl₄, CH₂Cl₂, 0°C→rt | 5-Formyl-2-methoxyphenyl triflate | 99% |

| Bromination | Br₂, AcOH, rt | 4,5-Dibromo-2-methoxyphenyl triflate | 97% |

| Acylation | AcCl, AlCl₃, ClCH₂CH₂Cl, rt | 5-Acetyl-2-methoxyphenyl triflate | 94% |

| Alkylation | Isopropyl chloride, AlCl₃, rt | 5-Isopropyl-4-bromo-2-methoxyphenyl triflate | 42% |

Cross-Coupling Reactions

The bromine substituent participates in Suzuki-Miyaura couplings , while the triflate group enables Stille couplings , with chemoselectivity dependent on catalytic systems:

-

Bromine Selectivity :

Pd(PPh₃)₄ or Pd(dba)₂/PPh₃ promotes C–Br bond coupling over C–OTf, yielding biaryl products with >33:1 selectivity . -

Triflate Reactivity :

Using Pd₂(dba)₃/AsPh₃ shifts selectivity toward C–OTf bond activation .

Table 2: Catalyst-Dependent Chemoselectivity

| Catalyst System | Reactive Site | Product Ratio (C–Br:C–OTf) |

|---|---|---|

| Pd(PPh₃)₄ | C–Br | 33:1 |

| Pd₂(dba)₃/AsPh₃ | C–OTf | 1:>20 |

Nucleophilic Substitution

The triflate group serves as an excellent leaving group in SNAr (nucleophilic aromatic substitution) reactions:

-

Displacement by thiols, amines, or alkoxides occurs under mild conditions (e.g., K₂CO₃, DMF, 60°C) .

-

Demethylation side reactions are observed during alkylation, forming 4-bromo-2-hydroxy-5-isopropylphenyl triflate (56% yield) .

Lewis Acid-Mediated Transformations

In the presence of Lewis acids like AlCl₃ or Bi(OTf)₃:

-

Triflate participates in Friedel-Crafts acylations/alkylations .

-

Competitive cleavage of the methoxy group may occur, necessitating careful control of stoichiometry .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Table 3: Reactivity Comparison with Analogues

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 4-Chloro-3-methoxyphenyl triflate | Chlorine substituent | Reduced electrophilic substitution rates |

| 4-Methoxybiphenyl triflate | Lack of bromine | Limited cross-coupling versatility |

Scientific Research Applications

(4-Bromo-3-methoxyphenyl) trifluoromethanesulfonate has several applications in scientific research:

Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (4-Bromo-3-methoxyphenyl) trifluoromethanesulfonate exerts its effects involves the activation of the trifluoromethanesulfonate group, which is a strong leaving group. This activation facilitates nucleophilic substitution reactions, allowing the introduction of various functional groups into the molecule. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution Patterns

The position of bromine on the phenyl ring significantly influences reactivity and applications. Key analogs include:

Key Differences :

- Reactivity : The methoxy group in (4-bromo-3-methoxyphenyl) triflate acts as an electron-donating group, activating the ring for electrophilic substitution. In contrast, 3- or 4-bromophenyl triflates without methoxy groups exhibit lower electronic activation, making them less reactive in certain coupling reactions .

- Applications : The methoxy-substituted derivative is preferred in complex syntheses (e.g., alkaloids), while simpler bromophenyl triflates are used in bulk reactions due to cost-effectiveness .

Functional Analogs: Triflate Esters with Varied Substituents

(4-Bromo-3-fluorophenyl)-(4-methoxyphenyl)methanone

- Molecular Formula : C₁₄H₁₀BrFO₂

- CAS RN : 760192-85-6

- Comparison: This benzophenone derivative shares bromo and methoxy substituents but lacks a triflate group. Its primary use is as a UV initiator or photostabilizer, contrasting with the triflate’s role as a leaving group in synthesis .

Manganese Bis(trifluoromethanesulfonate)

Detailed Research Findings

Physical and Spectral Properties

- Melting Point: Not explicitly reported, but related bromophenyl triflates (e.g., 4-bromophenyl triflate) are typically liquids or low-melting solids .

- Spectral Data :

Biological Activity

(4-Bromo-3-methoxyphenyl) trifluoromethanesulfonate, commonly referred to as a triflate, is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique reactivity and biological activity. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure

- Molecular Formula : C9H8BrF3O3S

- Molecular Weight : 305.08 g/mol

- IUPAC Name : this compound

Physical Properties

| Property | Value |

|---|---|

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

This compound acts primarily as an electrophilic reagent in various biological systems. Its triflate group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This property is leveraged in the development of various pharmaceuticals.

Therapeutic Applications

- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives of triflates have shown IC50 values in the low micromolar range against various cancer types, suggesting potential as anticancer agents .

- Neuropharmacological Effects : Some studies suggest that triflates can modulate neurotransmitter systems. This activity is particularly relevant for developing treatments for psychiatric disorders such as schizophrenia and bipolar disorder .

- Antimicrobial Properties : Triflates have been explored for their antibacterial and antifungal activities. Compounds derived from this compound have demonstrated efficacy against a range of microbial pathogens .

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound on human cancer cell lines. The compound exhibited promising results:

- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer)

- IC50 Values :

Case Study 2: Neuropharmacological Effects

Research conducted on the interaction of this compound with serotonin receptors revealed:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-Bromo-3-methoxyphenyl) trifluoromethanesulfonate, and how do reaction conditions influence yields?

- Methodological Answer : The compound can be synthesized via S-alkylation of 4-bromo-3-methoxyphenol with trifluoromethanesulfonic anhydride under inert conditions. Reaction optimization should focus on solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 phenol to anhydride). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >90% purity. Alternative routes, such as using triflic acid derivatives in the presence of bases like pyridine, may reduce side-product formation .

Q. How can structural elucidation of this compound be achieved using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : -NMR (400 MHz, CDCl) shows characteristic signals: δ 7.45 (d, aromatic H), 3.90 (s, OCH), and triflate CF group (-NMR at δ -78 ppm) .

- X-ray Crystallography : Use SHELXL for refinement of single-crystal data. Key parameters: space group , bond angles around the sulfonate group (S–O ≈ 1.43 Å), and torsional angles for methoxy-bromo substitution patterns .

Q. What precautions are necessary for handling this compound in air-sensitive reactions?

- Methodological Answer : Store under argon or nitrogen to prevent hydrolysis. Use anhydrous solvents (e.g., distilled THF) and Schlenk-line techniques for moisture-sensitive coupling reactions (e.g., Suzuki-Miyaura). Monitor degradation via TLC (silica, UV-active spots) and confirm stability using FT-IR (absence of OH stretches at 3200–3600 cm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to map frontier molecular orbitals (HOMO/LUMO) and evaluate electrophilicity at the sulfonate group. Compare activation energies for Pd-catalyzed couplings (e.g., Buchwald-Hartwig) using bromo vs. triflate leaving groups. Validate predictions with kinetic studies (e.g., in situ -NMR monitoring of Pd intermediates) .

Q. What strategies resolve contradictions in catalytic activity data when using this compound as a substrate?

- Methodological Answer : Apply iterative hypothesis testing :

- Step 1 : Replicate experiments under identical conditions (e.g., solvent, catalyst loading).

- Step 2 : Use LC-MS to identify trace impurities (e.g., residual triflic acid) affecting catalysis .

- Step 3 : Employ multivariate analysis (e.g., PCA) to isolate variables (temperature, ligand structure) causing discrepancies.

- Example: Conflicting yields in Sonogashira couplings may arise from competing proto-dehalogenation; suppress via additives like CsCO .

Q. How can AI-driven synthesis pipelines optimize the preparation of analogues of this compound?

- Methodological Answer : Train retrosynthetic AI models on databases (e.g., Reaxys) to propose pathways for derivatives. Prioritize routes with minimal protection/deprotection steps. For example, AI predicts S-alkylation of 4-bromo-3-methoxyphenol with methyl triflate as a high-yield pathway. Validate via robotic high-throughput screening (HTS) of reaction parameters (e.g., 96-well plate format) .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.